

# DGY-06-116 Technical Support Center: Cross-Reactivity and Selectivity Profile

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## Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the kinase cross-reactivity profile of **DGY-06-116**, a potent and selective irreversible covalent inhibitor of Src kinase.

Understanding the selectivity of this inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **DGY-06-116** and what is its potency?

**DGY-06-116** is a highly potent inhibitor of Src kinase with a reported IC<sub>50</sub> of approximately 2.6 nM to 3 nM.<sup>[1][2]</sup> It acts as an irreversible covalent inhibitor.<sup>[1]</sup>

Q2: Does **DGY-06-116** exhibit cross-reactivity with other kinases?

Yes, while **DGY-06-116** is a selective Src inhibitor, some off-target activity has been documented. The most notable off-target kinase identified is Fibroblast Growth Factor Receptor 1 (FGFR1), which is inhibited by **DGY-06-116** with a significantly lower potency.

## Troubleshooting Guide

Problem: Unexpected cellular phenotype observed after treatment with **DGY-06-116** that is inconsistent with Src inhibition.

Possible Cause: This could be due to the off-target inhibition of FGFR1 by **DGY-06-116**, especially at higher concentrations.

Solution:

- Review Inhibitor Concentration: Ensure that the concentration of **DGY-06-116** used in your experiment is as close as possible to the IC50 for Src and significantly lower than the IC50 for FGFR1.
- Control Experiments:
  - Use a structurally different, potent, and selective Src inhibitor as a control to confirm that the observed phenotype is specific to Src inhibition.
  - If available, use a selective FGFR1 inhibitor to see if it phenocopies the unexpected effects.
- Signaling Pathway Analysis: Analyze key downstream signaling nodes of both Src and FGFR1 pathways to determine which pathway is being predominantly affected in your experimental system.

## Data on Kinase Selectivity

The following table summarizes the known inhibitory activity of **DGY-06-116** against its primary target Src and the off-target kinase FGFR1.

Kinase	IC50 (nM)	Fold Selectivity (vs. Src)
Src	2.6 - 3 <sup>[1]</sup> <sup>[2]</sup>	1x
FGFR1	8340 <sup>[1]</sup>	~2780x - 3208x

## Experimental Methodologies

### Determination of IC50 Values for Kinase Inhibition

The inhibitory potency of **DGY-06-116** against Src kinase was determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

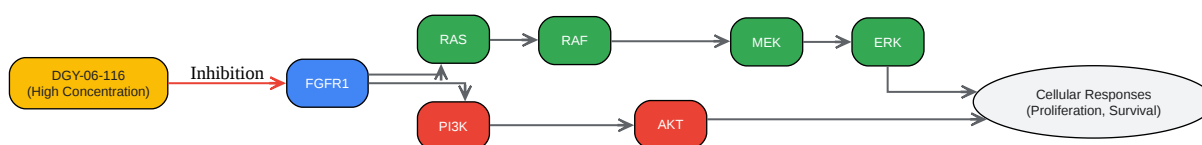
## Protocol:

- **Reaction Components:** The assay is typically performed in a buffer containing purified recombinant Src kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of the inhibitor (**DGY-06-116**).
- **Incubation:** The reaction mixture is incubated to allow the kinase to phosphorylate the substrate.
- **Detection:** The amount of phosphorylated versus non-phosphorylated substrate is quantified. This is often achieved using methods like capillary electrophoresis, which separates the peptides based on charge differences.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

## Signaling Pathways and Experimental Workflows

### Potential Off-Target Signaling Pathway

Inhibition of FGFR1 by **DGY-06-116** at high concentrations could lead to the modulation of downstream signaling pathways. FGFR1 activation typically leads to the stimulation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.

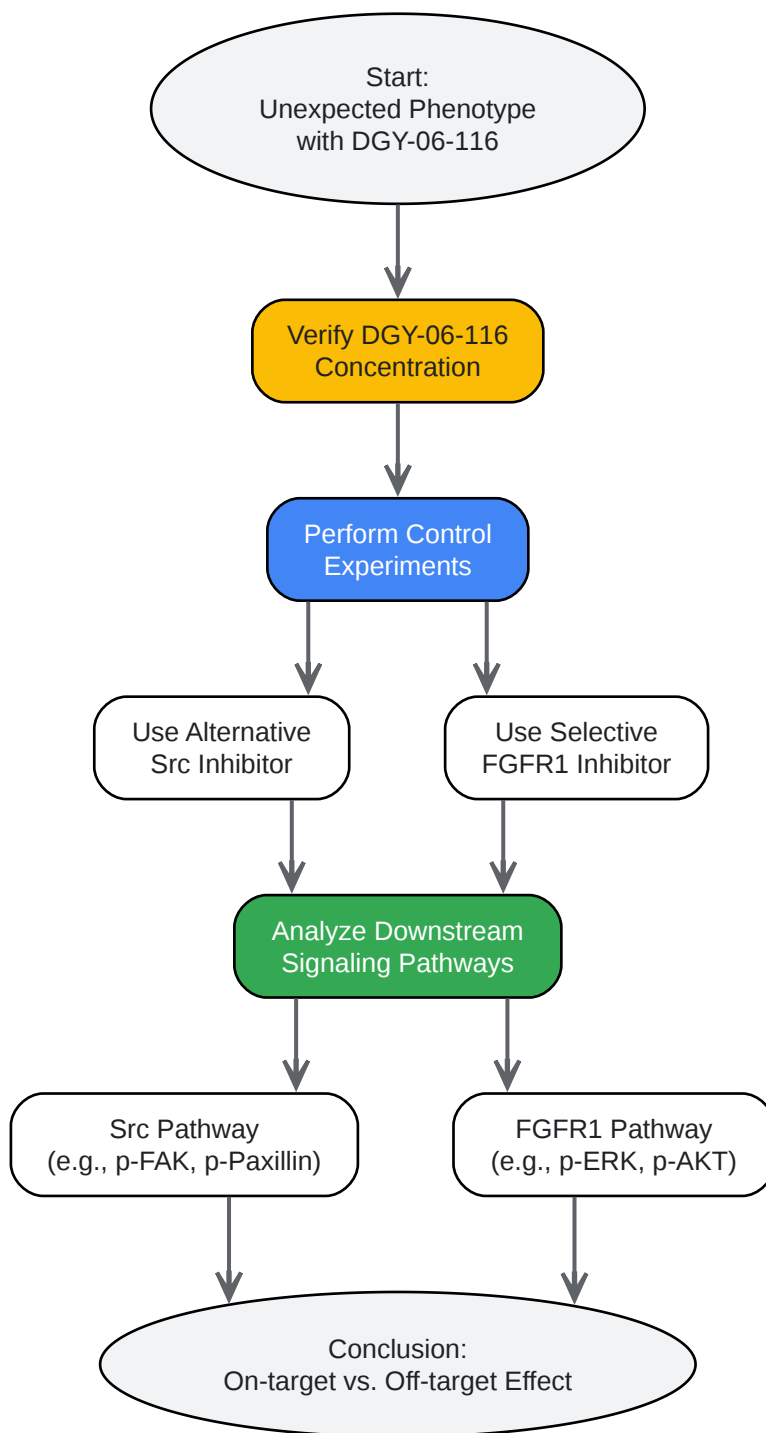


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Caption: Potential off-target signaling of **DGY-06-116** via FGFR1 inhibition.

## Experimental Workflow for Assessing Kinase Cross-Reactivity

To evaluate for unexpected off-target effects, a systematic experimental workflow can be employed.



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Caption: Workflow for troubleshooting unexpected experimental outcomes.

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## References

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